molecular formula C23H34N4O7S B2917611 Aloc-Arg(Pbf)-OH CAS No. 783371-61-9

Aloc-Arg(Pbf)-OH

Cat. No.: B2917611
CAS No.: 783371-61-9
M. Wt: 510.61
InChI Key: HAQSGSUWYKEYOJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloc-Arg(Pbf)-OH is a useful research compound. Its molecular formula is C23H34N4O7S and its molecular weight is 510.61. The purity is usually 95%.
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Scientific Research Applications

Microstructure Evolution and Mechanical Property Enhancement in Alloys

Though not directly related to Aloc-Arg(Pbf)-OH, studies on microstructure evolution in alloys, such as Al–Sc alloy, have shown significant advancements in materials science, particularly in the context of 3D printing technologies. These advancements underline the importance of process optimization in enhancing the mechanical properties of materials, which is also crucial in peptide synthesis for achieving desired structural and functional attributes of peptides (Kuo et al., 2020).

Efficient Access to Pbf-Protected Argininic Acid

A significant study by Cupido et al. (2005) discusses the efficient synthesis of Pbf-protected argininic acid, a critical component in the solid-phase synthesis of peptides. The study outlines a method that yields high-quality Pbf-protected arginine, which is essential for constructing complex peptide chains. This research is foundational in understanding the chemical processes involved in synthesizing components like this compound for peptide synthesis (Cupido et al., 2005).

Innovations in Solid-Phase Peptide Synthesis

Further developments in the field are highlighted by de la Torre et al. (2020), who developed a method for the incorporation of Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as an alternative solvent. This study showcases advancements in peptide synthesis methodologies, improving the efficiency and safety of peptide production. The research emphasizes the significance of innovative approaches in overcoming challenges associated with the synthesis of complex peptides (de la Torre et al., 2020).

Synthesis and Application in Peptide Synthesis

Yong-yu (2006) specifically studied the synthesis of Fmoc-Arg(Pbf)-OH, demonstrating the effectiveness of phase-transfer catalysis in enhancing the yield and quality of this essential peptide synthesis building block. This work directly relates to the production and application of this compound in peptide synthesis, offering insights into the optimization of synthesis processes for better yield and quality (Hong Yong-yu, 2006).

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O7S/c1-7-11-33-22(30)26-17(20(28)29)9-8-10-25-21(24)27-35(31,32)19-14(3)13(2)18-16(15(19)4)12-23(5,6)34-18/h7,17H,1,8-12H2,2-6H3,(H,26,30)(H,28,29)(H3,24,25,27)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQSGSUWYKEYOJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC=C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC=C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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